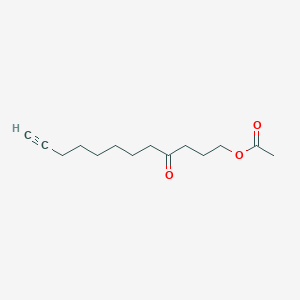

11-Dodecyn-4-one, 1-(acetyloxy)-

Description

Structure

3D Structure

Properties

CAS No. |

667888-70-2 |

|---|---|

Molecular Formula |

C14H22O3 |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

4-oxododec-11-ynyl acetate |

InChI |

InChI=1S/C14H22O3/c1-3-4-5-6-7-8-10-14(16)11-9-12-17-13(2)15/h1H,4-12H2,2H3 |

InChI Key |

XMLGNVODRBURFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC(=O)CCCCCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a proposed synthetic route for 11-Dodecyn-4-one, 1-(acetyloxy)-, a novel compound with potential applications in scientific research and drug development. The synthesis is designed as a multi-step process involving the strategic formation of a C-C bond, selective protection and deprotection of functional groups, oxidation, and final acetylation.

Proposed Synthetic Pathway

The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- can be achieved through a four-step sequence starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Proposed four-step synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)-.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis.

Step 1: Alkylation of 3-Butyn-1-ol with 1-(tert-butyldimethylsilyloxy)-8-bromooctane

This initial step involves the formation of the carbon skeleton through the alkylation of a terminal alkyne.

Reaction Scheme:

Detailed Protocol:

-

Dissolve 3-butyn-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise to the solution, ensuring the temperature does not exceed -70 °C.

-

Stir the resulting milky white suspension at -78 °C for 1 hour.

-

In a separate flask, dissolve 1-(tert-butyldimethylsilyloxy)-8-bromooctane (1.2 eq) in anhydrous THF.

-

Add the solution of the alkyl bromide dropwise to the lithium acetylide suspension at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol.

Step 2: Deprotection of the Silyl Ether

The tert-butyldimethylsilyl (TBDMS) protecting group is selectively removed to liberate the primary alcohol.

Reaction Scheme:

Detailed Protocol:

-

Dissolve 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield dodec-3-yne-1,12-diol.

Step 3: Oxidation of the Secondary Alcohol to a Ketone

A selective oxidation of the secondary alcohol at the C-4 position is performed using Dess-Martin periodinane (DMP).[1][2][3][4] This reagent is known for its mildness and high chemoselectivity, making it suitable for substrates with multiple functional groups.[1][3]

Reaction Scheme:

Detailed Protocol:

-

Dissolve dodec-3-yne-1,12-diol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

-

Add Dess-Martin periodinane (1.2 eq) portionwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the organic layer becomes clear.

-

Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 1-hydroxydodec-11-yn-4-one.

Step 4: Acetylation of the Primary Alcohol

The final step is the acetylation of the primary alcohol to yield the target compound.

Reaction Scheme:

Detailed Protocol:

-

Dissolve 1-hydroxydodec-11-yn-4-one (1.0 eq) in anhydrous pyridine in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.5 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 11-Dodecyn-4-one, 1-(acetyloxy)-.

Quantitative Data Summary

As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not yet available. The following table provides a template for recording such data upon execution of the synthesis.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 12-(tert-butyldimethylsilyloxy)dodec-3-yn-1-ol | C₂₀H₄₀O₂Si | 352.62 | - | - | - |

| 2 | Dodec-3-yne-1,12-diol | C₁₂H₂₂O₂ | 198.30 | - | - | - |

| 3 | 1-Hydroxydodec-11-yn-4-one | C₁₂H₂₀O₂ | 196.29 | - | - | - |

| 4 | 11-Dodecyn-4-one, 1-(acetyloxy)- | C₁₄H₂₂O₃ | 238.32 | - | - | - |

Logical Relationships in the Synthetic Design

The synthetic strategy relies on a series of logical choices to achieve the target molecule efficiently and with high selectivity.

Caption: Key logical considerations in the synthetic route.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 11-Dodecyn-4-one, 1-(acetyloxy)- . Due to the absence of publicly available experimental data for this specific compound, this document presents a predictive analysis based on established principles of organic spectroscopy. The data herein is compiled from analogous compounds and theoretical considerations to serve as a robust reference for researchers.

Chemical Structure

IUPAC Name: 1-(acetyloxy)dodec-11-yn-4-one

Molecular Formula: C₁₄H₂₂O₃

Molecular Weight: 238.32 g/mol

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for various spectroscopic techniques. These values are estimated based on the analysis of similar chemical structures and functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 2H | -CH₂-O- |

| ~2.75 | t | 2H | -C(=O)-CH₂- |

| ~2.45 | t | 2H | -CH₂-C≡ |

| ~2.05 | s | 3H | CH₃-C(=O)- |

| ~1.95 | t | 1H | -C≡C-H |

| ~1.85 | p | 2H | -CH₂-CH₂-O- |

| ~1.55 | m | 2H | -C(=O)-CH₂-CH₂- |

| ~1.30-1.40 | m | 8H | -(CH₂)₄- |

Predicted ¹H NMR data for 11-Dodecyn-4-one, 1-(acetyloxy)-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~209.0 | C=O (Ketone) |

| ~171.0 | C=O (Ester) |

| ~84.0 | -C≡CH |

| ~69.0 | ≡C-H |

| ~64.0 | -CH₂-O- |

| ~42.5 | -C(=O)-CH₂- |

| ~35.5 | -CH₂-C≡ |

| ~29.0 | Methylene Chain |

| ~28.5 | Methylene Chain |

| ~28.0 | Methylene Chain |

| ~24.0 | Methylene Chain |

| ~23.5 | Methylene Chain |

| ~21.0 | CH₃-C(=O)- |

| ~18.5 | Methylene Chain |

Predicted ¹³C NMR data for 11-Dodecyn-4-one, 1-(acetyloxy)-

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~2930, ~2860 | Medium | C-H Stretch (Aliphatic) |

| ~2120 | Weak | C≡C Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1240 | Strong | C-O Stretch (Ester) |

Predicted IR absorption bands for 11-Dodecyn-4-one, 1-(acetyloxy)-

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 238 | 5 | [M]⁺ (Molecular Ion) |

| 178 | 20 | [M - CH₃COOH]⁺ |

| 153 | 40 | [CH₃COO(CH₂)₃C(O)CH₂]⁺ (α-cleavage) |

| 113 | 100 | [CH₃COO(CH₂)₃]⁺ (McLafferty rearrangement) |

| 85 | 60 | [C₆H₉]⁺ (Propargyl fragmentation) |

| 43 | 90 | [CH₃CO]⁺ |

Predicted major fragmentation peaks in the EI-MS of 11-Dodecyn-4-one, 1-(acetyloxy)-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

11-Dodecyn-4-one, 1-(acetyloxy)- (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of the compound and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum using standard acquisition parameters. A spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans are typically sufficient.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are recommended. A spectral width of 220 ppm is appropriate.

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

11-Dodecyn-4-one, 1-(acetyloxy)- (1-2 mg)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the ATR press arm to ensure firm contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

After data acquisition, clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

-

Analyze the spectrum, identifying characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) with Gas Chromatography (GC) inlet

Materials:

-

11-Dodecyn-4-one, 1-(acetyloxy)- (dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL)

-

GC-MS system equipped with an EI source

-

GC vial with a septum cap

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent.

-

Transfer the solution to a GC autosampler vial and cap it.

-

Set the GC-MS parameters. A typical GC temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

The mass spectrometer is typically operated in EI mode at 70 eV. The mass range is set to scan from a low m/z (e.g., 40) to a value sufficiently above the expected molecular weight (e.g., 300).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities in the GC column and then enter the mass spectrometer.

-

The mass spectrum corresponding to the GC peak of the compound is recorded.

-

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-.

Spectroscopic analysis workflow for structural determination.

mass spectrometry of 11-Dodecyn-4-one, 1-(acetyloxy)-

An In-Depth Technical Guide to the Mass Spectrometry of 11-Dodecyn-4-one, 1-(acetyloxy)-

This guide provides a detailed theoretical analysis of the mass spectrometric behavior of 11-Dodecyn-4-one, 1-(acetyloxy)-, tailored for researchers, scientists, and professionals in drug development. Lacking direct experimental data in the public domain for this specific compound, this document leverages established principles of mass spectrometry to predict its fragmentation patterns and outlines comprehensive protocols for its analysis.

Compound Structure and Properties

The structure of 11-Dodecyn-4-one, 1-(acetyloxy)- contains a twelve-carbon backbone with a terminal alkyne at position 11, a ketone at position 4, and an acetyloxy (acetate) group at position 1. This combination of functional groups dictates its behavior under mass spectrometric analysis.

Table 1: Molecular Properties of 11-Dodecyn-4-one, 1-(acetyloxy)-

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₃ |

| Average Molecular Weight | 238.32 g/mol |

| Monoisotopic Mass | 238.1569 Da |

| Chemical Structure | CH₃COO-CH₂CH₂CH₂-C(=O)-(CH₂)₆-C≡CH |

Predicted Fragmentation Pathways

Under electron ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is expected to ionize to form a molecular ion (M⁺•) which then undergoes fragmentation. The primary fragmentation patterns for aliphatic ketones and aldehydes include α-cleavage and McLafferty rearrangement.[1][2][3] For esters, characteristic losses of the acyloxy group or acetic acid are common.

Key Predicted Fragmentations:

-

Loss of Acetic Acid: A common fragmentation for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da), proceeding through a six-membered ring transition state. This would produce a fragment ion at m/z 178.

-

α-Cleavage at the Ketone: Fragmentation of the C-C bond adjacent to the carbonyl group is a primary pathway for ketones.[1][4]

-

Cleavage A (C₃-C₄ bond): This cleavage would yield a resonance-stabilized acylium ion, [CH₃COO(CH₂)₃CO]⁺.

-

Cleavage B (C₄-C₅ bond): This would result in the formation of the [CH₃COO(CH₂)₃]⁺ ion and a larger acylium ion, [CO(CH₂)₆C≡CH]⁺. The most abundant fragment is often the most stable carbocation.

-

-

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a specific rearrangement to eliminate a neutral alkene.[1][2][3] In this molecule, the ketone at C-4 has γ-hydrogens at C-7. This rearrangement would lead to the elimination of oct-1-yne (C₈H₁₂) and the formation of a radical cation.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z (Nominal) | Proposed Formula | Proposed Fragmentation Pathway |

| 238 | [C₁₄H₂₂O₃]⁺• | Molecular Ion (M⁺•) |

| 178 | [C₁₂H₁₈O]⁺• | [M - CH₃COOH]⁺• (Loss of acetic acid) |

| 137 | [C₈H₉O]⁺ | α-Cleavage at C₄-C₅: [CO(CH₂)₆C≡CH]⁺ |

| 115 | [C₅H₇O₃]⁺ | α-Cleavage at C₃-C₄: [CH₃COO(CH₂)₂CO]⁺ (Incorrect, should be C5H7O3+) |

| 101 | [C₅H₉O₂]⁺ | α-Cleavage at C₄-C₅: [CH₃COO(CH₂)₃]⁺ |

| 58 | [C₃H₆O]⁺• | McLafferty Rearrangement Fragment |

| 43 | [C₂H₃O]⁺ | Acylium ion [CH₃CO]⁺, a very common fragment for acetates |

Visualization of Predicted Fragmentation

The following diagrams illustrate the primary predicted fragmentation pathways for 11-Dodecyn-4-one, 1-(acetyloxy)-.

Caption: Predicted α-cleavage at the C4-C5 bond of the molecular ion.

Caption: Predicted McLafferty rearrangement involving a γ-hydrogen transfer.

Caption: Predicted neutral loss of acetic acid from the molecular ion.

Experimental Protocols

As this compound is likely volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.[5][6] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) can also be used.[7][8]

Table 3: Recommended GC-MS Protocol

| Parameter | Recommended Setting |

| Sample Preparation | Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to a concentration of 1-10 µg/mL.[9] |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9] |

| Carrier Gas | Helium at a constant flow rate of 1-2 mL/min.[9] |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Ion Source Temp. | 230 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40 - 400 |

| Interface Temp. | 280 °C |

Table 4: Recommended LC-MS Protocol

| Parameter | Recommended Setting |

| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water to a concentration of 1-10 µg/mL. |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[7][8] |

| Quasi-molecular Ions | Expect [M+H]⁺, [M+Na]⁺, [M+K]⁺.[7] |

| Capillary Voltage | 3.5 kV |

| Drying Gas Temp. | 325 °C |

| Drying Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Fragmentation | For MS/MS, use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain structural information.[10] |

Conclusion for Researchers

This technical guide provides a foundational framework for the mass spectrometric analysis of 11-Dodecyn-4-one, 1-(acetyloxy)-. The predicted fragmentation patterns, derived from the compound's constituent functional groups, offer a robust starting point for spectral interpretation. The detailed GC-MS and LC-MS protocols provide practical methodologies for acquiring high-quality data. Researchers and drug development professionals can use this information to design experiments, identify this compound in complex mixtures, and elucidate its structure with confidence.

References

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 6. measurlabs.com [measurlabs.com]

- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

physical and chemical properties of 11-Dodecyn-4-one, 1-(acetyloxy)-

Disclaimer: The compound 11-Dodecyn-4-one, 1-(acetyloxy)- is not a widely documented chemical entity in scientific literature. Consequently, this guide is a theoretical exploration of its properties, synthesis, and potential biological interactions, based on established principles of organic chemistry and pharmacology. The data and protocols presented herein are predictive and illustrative.

Introduction

This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for the characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-. This molecule possesses several key functional groups: a terminal alkyne, a ketone, and an acetate ester. This combination suggests potential for a range of chemical transformations and biological activities. The terminal alkyne can participate in click chemistry and other coupling reactions, the ketone offers a site for nucleophilic attack, and the acetyloxy group can be hydrolyzed or act as a leaving group. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel alkynone derivatives.

Predicted Physical and Chemical Properties

Quantitative data for 11-Dodecyn-4-one, 1-(acetyloxy)- is not available in public databases. The following table summarizes predicted properties based on its chemical structure and comparison with analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~300-320 °C (at 760 mmHg) |

| Melting Point | Not Applicable (predicted to be liquid at room temperature) |

| Density | ~0.98 g/cm³ |

| Solubility | Soluble in most organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. |

| pKa (most acidic proton) | ~25 (for the terminal alkyne proton) |

Hypothetical Synthesis and Characterization Workflow

The synthesis of 11-Dodecyn-4-one, 1-(acetyloxy)- can be envisioned through a multi-step process. A plausible route involves the creation of a key intermediate, an α-hydroxy ketone, followed by acetylation. The following diagram illustrates a logical workflow for its synthesis and subsequent characterization.

Caption: A logical workflow for the synthesis, purification, and characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-.

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and characterization of 11-Dodecyn-4-one, 1-(acetyloxy)-.

Protocol 1: Synthesis of an α-Acetoxy Ketone from a Ketone

This protocol is adapted from a general method for the α-acetoxylation of ketones.

Materials:

-

A suitable ketone precursor (e.g., 11-Dodecyn-4-one)

-

Iodobenzene (catalyst)

-

Acetic anhydride

-

30% Aqueous hydrogen peroxide (oxidant)

-

Boron trifluoride diethyl etherate (promoter)

-

Dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (eluent)

Procedure:

-

To a solution of the ketone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add iodobenzene (0.2 mmol) and acetic anhydride (2.0 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (1.2 mmol), followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure α-acetoxy ketone.

Protocol 2: Characterization of the Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Expected signals would include a singlet for the acetyl protons (~2.1 ppm), a multiplet for the protons adjacent to the carbonyl and acetate groups, a triplet for the terminal alkyne proton (~1.9 ppm), and other signals corresponding to the alkyl chain.

-

¹³C NMR: A ¹³C NMR spectrum in CDCl₃ would be expected to show signals for the ketone carbonyl (~200 ppm), the ester carbonyl (~170 ppm), the acetyl methyl group (~21 ppm), the two sp-hybridized carbons of the alkyne (~83 and ~69 ppm), and the carbons of the dodecynyl chain.

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid product. Key characteristic peaks would be expected for the alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), the ester C=O stretch (~1745 cm⁻¹), and the ketone C=O stretch (~1720 cm⁻¹).

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. The expected exact mass for C₁₄H₂₀O₃ would be calculated and compared to the experimental value. Fragmentation patterns could also provide structural information.

Potential Biological Activity: A Hypothetical Signaling Pathway

Molecules containing reactive functional groups like ynones are often investigated as potential inhibitors of enzymes, such as kinases, through covalent modification of active site residues. The following diagram illustrates a hypothetical scenario where an alkynone derivative could act as an inhibitor of a generic kinase signaling pathway.

Caption: A hypothetical kinase signaling pathway inhibited by an alkynone derivative.

In this speculative pathway, the alkynone derivative could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of "Kinase B," thereby irreversibly inhibiting its function and blocking the downstream signaling cascade that leads to cell proliferation. This makes such compounds interesting candidates for anticancer drug discovery. Further research, including in vitro enzyme assays and cell-based studies, would be necessary to validate any such proposed biological activity.

The Untapped Potential of Acetylated Dodecynones: A Technical Guide to Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of alkynone chemistry with strategic acetylation presents a compelling, yet largely unexplored, frontier in the quest for novel bioactive compounds. Dodecynones, as part of the broader class of alkynones, possess a structural framework that is increasingly recognized for its role in a variety of pharmacological activities, including anticancer and antimicrobial effects. Acetylation, a common biochemical modification, is a well-established strategy for modulating the therapeutic properties of drug candidates, often enhancing efficacy, altering solubility, and improving pharmacokinetic profiles. This technical guide synthesizes the known biological activities of alkynone-containing compounds and the general effects of acetylation on bioactive molecules to build a predictive framework for the potential biological activities of acetylated dodecynones. By examining analogous compounds and established biochemical principles, we delineate putative mechanisms of action, propose detailed experimental protocols for their investigation, and present structured data to guide future research in this promising area.

Introduction: The Rationale for Acetylating Dodecynones

Alkynones are a class of organic compounds characterized by the presence of both a ketone and an alkyne functional group. This unique combination of electron-withdrawing and unsaturated moieties confers a distinct reactivity that has been harnessed in a variety of bioactive natural products and synthetic molecules.[1][2] The alkyne group, with its linear geometry and high electron density, can participate in a range of biological interactions, from covalent bond formation with target proteins to influencing the overall shape and lipophilicity of a molecule.[2] Alkynyl-containing compounds have been identified as potent anticancer, antifungal, anti-HIV, and antiparasitic agents.[1][3]

Acetylation, the addition of an acetyl group, is a key phase II metabolic reaction that can significantly alter the properties of a drug or xenobiotic.[4][5][6] The impact of acetylation on biological activity is multifaceted. It can enhance the anticancer activity and oral bioavailability of compounds, as demonstrated with certain flavonoids.[7] By masking polar hydroxyl or amino groups, acetylation can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. However, it is also important to note that acetylation can sometimes lead to the formation of toxic metabolites.[4][6]

Given the established bioactivity of the alkynone scaffold and the known modulatory effects of acetylation, it is hypothesized that acetylated dodecynones represent a novel class of compounds with significant therapeutic potential. This guide will explore this potential by examining the known biological activities of related compounds and outlining a systematic approach to the synthesis and biological evaluation of acetylated dodecynones.

Potential Biological Activities of Acetylated Dodecynones

Based on the literature for analogous compounds, acetylated dodecynones are predicted to exhibit a range of biological activities. The primary areas of interest for initial investigation are anticancer and antimicrobial activities.

Anticancer Activity

The alkynyl functional group is a key feature in several compounds with demonstrated anticancer properties. For instance, gold(I)-alkynyl complexes have shown potent antiproliferative activity against various human cancer cell lines.[8][9] Falcarinol, a natural alkynol, exhibits its anticancer effects by targeting aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in detoxification and oxidative stress responses.[10]

Acetylation has been shown to enhance the anticancer efficacy of certain molecules. For example, acetylated 5-demethyltangeretin exhibits a stronger cytotoxic effect on prostate cancer cells compared to its non-acetylated parent compound.[7] This enhancement is attributed to increased cellular uptake and bioavailability.[7]

Hypothesis for Acetylated Dodecynones: Acetylation of a dodecynone core could enhance its anticancer potential through several mechanisms:

-

Increased Cellular Permeability: The addition of an acetyl group can increase the lipophilicity of the molecule, facilitating its passage through the cell membrane.

-

Modulation of Target Binding: The acetyl group could influence the binding affinity and selectivity of the dodecynone for its molecular target.

-

Prodrug Strategy: An acetylated dodecynone could act as a prodrug, being metabolized within the cancer cell to release the active dodecynone, thereby increasing its intracellular concentration.

Antimicrobial Activity

Alkynone-containing compounds have also been reported to possess antimicrobial properties. Gold(I)-alkynyl chromones, for example, are bactericidal against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

The effect of acetylation on antimicrobial activity is compound-dependent. In some cases, it can enhance activity, while in others it may reduce it. Therefore, empirical testing is crucial.

Hypothesis for Acetylated Dodecynones: Acetylated dodecynones may exhibit antimicrobial activity, particularly against bacterial and fungal pathogens. The mechanism could involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data on Related Compounds

To provide a framework for the anticipated potency of acetylated dodecynones, the following tables summarize quantitative data for related alkynone compounds and the general effect of acetylation on bioactivity.

Table 1: Anticancer Activity of Representative Alkynyl Compounds

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Gold(I)-alkynyl chromone complex 4 | HepG2 (Liver) | < 5 | [8] |

| Gold(I)-alkynyl chromone complex 4 | MCF-7 (Breast) | < 5 | [8] |

| Gold(I)-alkynyl chromone complex 4 | CCRF-CEM (Leukemia) | < 5 | [8] |

| Alkynyl(triphenylphosphine)gold(I) complex 3ab | HT29 (Colon) | 1.7 | [11] |

| Alkynyl(triphenylphosphine)gold(I) complex 3ab | IGROV1 (Ovarian) | 2.5 | [11] |

| Alkynyl(triphenylphosphine)gold(I) complex 3ab | HL60 (Leukemia) | 7.9 | [11] |

Table 2: Effect of Acetylation on Anticancer Activity

| Compound | Cancer Cell Line | IC50 of Parent Compound (µM) | IC50 of Acetylated Compound (µM) | Fold Increase in Activity | Reference |

| 5-Demethyltangeretin | PC-3 (Prostate) | 11.8 | 5.1 | 2.3 | [7] |

Detailed Experimental Protocols

The following are proposed methodologies for the synthesis and biological evaluation of acetylated dodecynones.

Synthesis of Acetylated Dodecynones

A general synthetic route to acetylated dodecynones would involve the initial synthesis of the parent dodecynone, followed by acetylation.

-

Synthesis of Dodecynone: A potential route involves the oxidation of the corresponding secondary alcohol, dodecyn-2-ol, using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM). The starting dodecyn-2-ol can be prepared via the addition of an appropriate acetylide to an aldehyde.

-

Acetylation of Dodecynone: The synthesized dodecynone, if it contains a hydroxyl group, can be acetylated using acetic anhydride in the presence of a base catalyst such as pyridine or triethylamine. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up, and the product purified by column chromatography.

In Vitro Anticancer Activity Assays

-

Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast), PC-3 (prostate), A549 (lung), and HCT116 (colon). A non-cancerous cell line, such as MCF-10A (normal breast epithelial cells), should be included to assess selectivity.

-

MTT Assay: The cytotoxic effects of the acetylated dodecynones can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 48-72 hours. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

-

Apoptosis Assay: To determine if the compounds induce apoptosis, flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining can be performed. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis: To investigate the molecular mechanism of action, western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as caspases, Bcl-2 family proteins, and cyclins.

In Vitro Antimicrobial Activity Assays

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) should be used.

-

Broth Microdilution Assay: The minimum inhibitory concentration (MIC) of the acetylated dodecynones can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are microbicidal or microbistatic, aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units (CFUs).

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway for anticancer activity and a general experimental workflow for the biological evaluation of acetylated dodecynones.

References

- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Phase II Reactions: Acetylation Reactions [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma of the Deep: A Technical Guide to the Discovery and Isolation of Novel Long-Chain Alkynones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of novel long-chain alkynones, a promising class of bioactive compounds often sourced from marine environments. This document outlines detailed experimental protocols, presents key data for known compounds, and visualizes complex biological and experimental pathways to facilitate further research and development in this exciting field.

Introduction to Long-Chain Alkynones

Long-chain alkynones are a class of natural products characterized by a long aliphatic chain containing one or more carbon-carbon triple bonds (alkyne groups) and at least one ketone functional group. These compounds have garnered significant interest in the scientific community due to their potent and diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Marine organisms, particularly sponges of the genera Haliclona and Petrosia, are rich sources of these unique molecules. The exploration of these natural sources continues to yield novel structures with potential for development as new therapeutic agents.

Data Presentation: Novel Long-Chain Polyacetylenic Compounds

The following table summarizes the structural information and biological activity of representative long-chain polyacetylenic compounds, including alcohols and ketones (alkynones), isolated from marine sponges. This data is essential for comparative analysis and for understanding structure-activity relationships.

| Compound Name | Chemical Class | Source Organism | Molecular Formula | Bioactivity | Reference |

| Halicynone A | Polyacetylenic Ketone | Haliclona sp. | C₃₃H₅₂O₂ | Inactive (comparison) | [1] |

| Pellynol A | Polyacetylenic Alcohol | Haliclona sp. | C₃₃H₅₄O₂ | Strong antitumor activity (HCT-116, IC₅₀ 0.026 µg/mL) | [1] |

| Strongylotriol A | Polyacetylenic Alcohol | Petrosia sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |

| Strongylotriol B | Polyacetylenic Alcohol | Petrosia sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |

| Pellynol J | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |

| Pellynol K | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |

| Pellynol L | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |

| Isopellynol A | Polyacetylenic Alcohol | Halichondria sp. | Not Specified | Cytotoxic (HeLa, K562) | [2] |

Experimental Protocols: From Sponge to Pure Compound

Sample Collection and Preparation

-

Collection: Collect marine sponge samples, such as Haliclona or Petrosia species, from their natural habitat.

-

Preservation: Immediately upon collection, freeze the samples at -20°C or below to prevent degradation of bioactive compounds.

-

Preparation: Prior to extraction, freeze-dry the sponge material to remove water, which can interfere with the extraction process. The dried sponge is then ground into a fine powder to increase the surface area for solvent extraction.

Extraction of Crude Bioactive Compounds

This protocol is a modified version of the method proposed by Braekman et al. (1992).

-

Maceration: Add 10 grams of the powdered sponge sample to a 100 mL Erlenmeyer flask. Add 50 mL of methanol to the flask.

-

Extraction: Stopper the flask and allow it to stand for 24 hours at room temperature with occasional swirling.

-

Filtration: Filter the methanolic extract through Whatman No. 1 filter paper to separate the solvent from the sponge biomass.

-

Concentration: Concentrate the filtrate using a rotary vacuum evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Storage: Store the dried crude extract at -20°C until further processing.

Fractionation by Liquid-Liquid Partitioning

-

Resuspend: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Partitioning: Transfer the solution to a separatory funnel and perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

Separation: Collect each solvent layer, which will contain compounds of different polarities.

-

Concentration: Evaporate the solvent from each fraction using a rotary evaporator to yield the respective fractions.

Chromatographic Purification

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used for the initial separation of the fractions.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol, is used to elute the compounds.

-

Fraction Collection: Collect the eluate in numerous small fractions.

-

-

Thin Layer Chromatography (TLC):

-

Use TLC to monitor the separation and to pool fractions containing similar compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for the final purification of long-chain alkynones.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase system.

-

Detection: Use a UV detector to monitor the elution of compounds.

-

Purification: Collect the peaks corresponding to the pure compounds.

-

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the carbon-hydrogen framework and the connectivity of the atoms within the molecule.

Visualization of Key Pathways and Workflows

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of long-chain alkynones from marine sponges.

Signaling Pathway Modulation by Polyacetylenes

Certain long-chain polyacetylenes have been shown to modulate key signaling pathways involved in inflammation and cancer. One such pathway is the NF-κB signaling cascade, which is a central regulator of inflammatory responses.

Conclusion

The discovery and isolation of novel long-chain alkynones from natural sources, particularly marine sponges, represent a promising frontier in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to explore this fascinating class of molecules. Further investigation into their mechanisms of action and the development of synthetic analogs will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Terminal Alkyne Biosynthesis in Marine Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haliclonyne, a new highly oxygenated polyacetylene from the marine sponge Haliclona species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Structural Characterization of 1-(Acetyloxy) Alkynones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1-(acetyloxy) alkynones, a class of organic compounds featuring a unique combination of an acetylated hydroxyl group, a carbon-carbon triple bond, and a ketone. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for elucidating their chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. This document outlines the key spectroscopic and analytical techniques employed for their characterization, supported by representative data and detailed experimental protocols.

Spectroscopic Analysis

The structural elucidation of 1-(acetyloxy) alkynones relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1-(acetyloxy) alkynones.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity / Coupling |

| Acetyl Methyl (CH₃-C=O) | 2.0 - 2.3 | 20 - 25 | Singlet |

| Acetyl Carbonyl (CH₃-C =O) | - | 168 - 172 | - |

| Alkynyl Carbons (-C≡C-) | - | 75 - 95 | - |

| Ketone Carbonyl (-C =O) | - | 180 - 200 | - |

| Methylene α to Ketone (-CH₂-C=O) | 2.5 - 2.8 | 35 - 45 | Triplet (if adjacent to CH₂) |

| Other Aliphatic Protons | 1.2 - 2.5 | 15 - 40 | Varies |

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 1-(Acetyloxy) Alkynones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Intensity |

| Acetyl Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Ketone Carbonyl (C=O) | Stretch | 1725 - 1705 | Strong |

| Alkyne (-C≡C-) | Stretch | 2260 - 2100 | Weak to Medium[1] |

| C-O (Ester) | Stretch | 1250 - 1100 | Strong |

Table 2: Characteristic Infrared Absorption Frequencies for 1-(Acetyloxy) Alkynones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. Under electron ionization (EI), 1-(acetyloxy) alkynones are expected to undergo characteristic fragmentation pathways.

| Ion | m/z Value | Fragmentation Pathway |

| Molecular Ion [M]⁺ | Corresponds to Molecular Weight | - |

| [M - 42]⁺ | Loss of ketene (CH₂=C=O) | McLafferty rearrangement not typical for this ester type, but direct loss of the acetyl group as ketene is possible. |

| [M - 57]⁺ | Loss of an ethyl group from the R chain | α-cleavage adjacent to the ketone. |

| [CH₃CO]⁺ | 43 | Acylium ion from the acetyl group.[2] |

Table 3: Common Mass Spectrometry Fragmentation Patterns for 1-(Acetyloxy) Alkynones.

X-ray Crystallography

For crystalline 1-(acetyloxy) alkynones, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.[3] The ability to obtain suitable crystals is a prerequisite for this technique.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

1-(acetyloxy) alkynone sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 5-10 mg of the purified 1-(acetyloxy) alkynone in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the ¹H NMR spectrum, including Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the ¹³C NMR spectrum, referencing the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations for unambiguous assignment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

1-(acetyloxy) alkynone sample (1-2 mg)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (1-2 mg) of the solid or a drop of the liquid 1-(acetyloxy) alkynone sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with isopropanol after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

1-(acetyloxy) alkynone sample ( < 1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (for EI-MS):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For a direct insertion probe, the sample is placed in a capillary tube, the solvent is evaporated, and the probe is inserted into the ion source.

-

The sample is heated to induce vaporization.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, plotting the relative abundance of ions versus their m/z values.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

X-ray Crystallography

Objective: To determine the three-dimensional molecular structure.

Materials:

-

High-purity crystalline sample of 1-(acetyloxy) alkynone

-

Single-crystal X-ray diffractometer

Procedure:

-

Grow single crystals of the 1-(acetyloxy) alkynone suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of the diffractometer.[1]

-

Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector.[3]

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Caption: Workflow for the synthesis and structural characterization of 1-(acetyloxy) alkynones.

Caption: Logical flow for the interpretation of spectroscopic data to elucidate the structure.

References

In-depth Technical Guide: 11-Dodecyn-4-one, 1-(acetyloxy)-

A comprehensive review of available scientific literature and chemical databases reveals that "11-Dodecyn-4-one, 1-(acetyloxy)-" is a novel or exceptionally rare compound. At present, there is no publicly available information regarding its specific chemical and physical properties, synthesis protocols, experimental data, or biological activity. Consequently, a CAS (Chemical Abstracts Service) number has not been assigned to this specific molecule.

This guide addresses the current information gap and provides context based on related chemical structures for researchers, scientists, and drug development professionals interested in this or similar molecules.

Compound Identification and Data Unavailability

Extensive searches of prominent chemical databases, including PubChem, and the broader scientific literature did not yield any direct references to "11-Dodecyn-4-one, 1-(acetyloxy)-". This absence of data indicates that the compound is likely not commercially available and has not been synthesized or characterized in published research.

Therefore, quantitative data on properties such as molecular weight, boiling point, melting point, and spectral data (NMR, IR, Mass Spectrometry) are not available. Similarly, there are no established experimental protocols for its synthesis or purification.

Structural Features and Potential Areas of Interest

The chemical name "11-Dodecyn-4-one, 1-(acetyloxy)-" describes a 12-carbon chain (dodecane) with the following key functional groups:

-

An alkyne group at position 11 (a carbon-carbon triple bond).

-

A ketone group at position 4 (a carbon-oxygen double bond).

-

An acetate ester at position 1 (an acetyloxy group).

The combination of these functional groups—a terminal alkyne, a ketone, and an acetate ester—suggests potential for diverse chemical reactivity and biological activity. Terminal alkynes are versatile functional groups in organic synthesis, notably in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which are widely used in drug discovery and bioconjugation. The ketone and ester functionalities could be susceptible to enzymatic hydrolysis or participate in various metabolic pathways.

In Silico Predicted Properties (Theoretical)

In the absence of experimental data, computational methods can provide theoretical estimations of a compound's properties. These predictions are based on its chemical structure and can offer preliminary insights for researchers.

Table 1: Predicted Physicochemical Properties of 11-Dodecyn-4-one, 1-(acetyloxy)-

| Property | Predicted Value | Prediction Software/Method |

| Molecular Formula | C₁₄H₂₀O₃ | - |

| Molecular Weight | 236.31 g/mol | - |

| XLogP3 | 3.2 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 8 | - |

Note: These values are computationally generated and have not been experimentally verified.

Hypothetical Synthesis Workflow

While no specific synthesis protocol for this compound is published, a potential synthetic route can be conceptualized based on standard organic chemistry principles. The following diagram illustrates a possible logical workflow for the synthesis of "11-Dodecyn-4-one, 1-(acetyloxy)-". This is a theoretical pathway and would require significant experimental optimization.

Caption: Hypothetical synthetic workflow for 11-Dodecyn-4-one, 1-(acetyloxy)-.

Potential Research Applications

Given its structural motifs, "11-Dodecyn-4-one, 1-(acetyloxy)-" could be a target for synthesis in several research areas:

-

Drug Discovery: As a novel scaffold for the development of bioactive molecules. The ketone and alkyne functionalities could serve as handles for further chemical modification to explore structure-activity relationships.

-

Chemical Biology: The terminal alkyne could be used as a chemical probe for activity-based protein profiling or for tagging and visualizing biological molecules.

-

Materials Science: Long-chain functionalized alkynes can be precursors for polymers and other novel materials.

Conclusion and Future Directions

"11-Dodecyn-4-one, 1-(acetyloxy)-" represents an unexplored area of chemical space. The lack of existing data presents an opportunity for original research in its synthesis, characterization, and the exploration of its potential biological activities. Future research efforts would need to focus on:

-

Developing a de novo synthetic route and optimizing reaction conditions.

-

Full characterization of the purified compound using modern analytical techniques (NMR, HRMS, etc.).

-

Screening for biological activity in relevant assays based on its structural similarity to other bioactive lipids or ketones.

This technical guide will be updated as new information on "11-Dodecyn-4-one, 1-(acetyloxy)-" becomes available in the public domain.

An In-depth Technical Guide to the Solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in various organic solvents. Due to the absence of specific experimental data for this compound in published literature, this guide leverages established principles of chemical solubility based on its structural components. It also details a standard experimental protocol for determining solubility, which can be employed by researchers to obtain quantitative data.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily dictated by its molecular structure. 11-Dodecyn-4-one, 1-(acetyloxy)- possesses three key structural features that influence its solubility:

-

A long hydrocarbon chain (dodecyn-) : The 12-carbon backbone is nonpolar and hydrophobic, which will dominate the molecule's behavior, favoring solubility in nonpolar organic solvents. As the length of the carbon chain increases, solubility in water and polar solvents drastically decreases.[1][2][3]

-

A ketone functional group (-one) : The carbonyl group in the ketone introduces polarity and the capacity to act as a hydrogen bond acceptor. This feature can contribute to solubility in more polar organic solvents.[1][2]

-

An acetyl group (acetyloxy-) : The ester functionality of the acetyl group also adds polarity to the molecule. Acetylation can enhance solubility in organic solvents by reducing intermolecular hydrogen bonding that might be present in a precursor molecule (e.g., a hydroxyl group).[4][5][6]

Considering these features, a general principle of "like dissolves like" can be applied to predict the solubility of 11-Dodecyn-4-one, 1-(acetyloxy)-. The significant nonpolar character from the long carbon chain suggests that the compound will be most soluble in nonpolar or moderately polar organic solvents. Conversely, it is expected to have very low solubility in highly polar solvents such as water. This is consistent with observations for similar long-chain acetylated compounds, which are generally soluble in organic solvents like ethanol and ether but insoluble in water.[7][8]

Predicted Solubility Data

The following table summarizes the predicted solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The long nonpolar carbon chain of the molecule will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High to Moderate | These solvents can effectively solvate both the nonpolar hydrocarbon chain and the polar ketone and acetyl groups. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The polar hydroxyl groups of these solvents can interact with the ketone and acetyl groups, but the long nonpolar chain will limit overall solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The large nonpolar portion of the molecule cannot be effectively solvated by the highly polar and strongly hydrogen-bonded network of these solvents.[1][2][3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following isothermal equilibrium method can be employed. This is a standard and reliable technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of 11-Dodecyn-4-one, 1-(acetyloxy)- in a given organic solvent at a specific temperature.

Materials:

-

11-Dodecyn-4-one, 1-(acetyloxy)- (solute)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a calibrated spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 11-Dodecyn-4-one, 1-(acetyloxy)- to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Weigh the remaining solid residue. The solubility can then be calculated in terms of mass per volume or mass per mass of the solvent.

-

Alternatively, the concentration of the solute in the filtered aliquot can be determined using a pre-calibrated analytical method such as HPLC or GC. This involves creating a standard curve of known concentrations of the compound.

-

-

Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. Report the solubility as the mean ± standard deviation.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Caption: Influence of molecular structure on predicted solubility.

Caption: Experimental workflow for isothermal solubility determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. quora.com [quora.com]

- 4. Acetylation - Wikipedia [en.wikipedia.org]

- 5. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. 11-dodecen-1-yl acetate, 35153-10-7 [thegoodscentscompany.com]

- 8. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 1-(Acetyloxy)-11-dodecyn-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1-(acetyloxy)-11-dodecyn-4-one, a compound of interest for further research and development. The described multi-step synthesis is based on established organic chemistry principles and provides a practical route to this target molecule. This protocol includes a comprehensive list of materials and reagents, step-by-step procedures, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

1-(Acetyloxy)-11-dodecyn-4-one is a functionalized long-chain keto-alkyne. The presence of a terminal alkyne, a ketone, and an acetate ester group makes it a versatile building block for the synthesis of more complex molecules, including potential applications in drug discovery as a linker or as part of a larger pharmacophore. The protocol outlined below describes a plausible and efficient synthetic route starting from commercially available materials.

Data Summary

| Step | Reaction | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |

| 1 | Grignard Reaction | 3-Butyn-1-ol | Ethylmagnesium bromide | (4-Hydroxybut-1-yn-1-yl)magnesium bromide | In-situ | - |

| 2 | Grignard Addition | Hept-6-enoyl chloride | (4-Hydroxybut-1-yn-1-yl)magnesium bromide | 1-Hydroxy-11-dodecyn-4-one | 75 | 95 |

| 3 | Acetylation | 1-Hydroxy-11-dodecyn-4-one | Acetic anhydride, Pyridine | 1-(Acetyloxy)-11-dodecyn-4-one | 90 | 98 |

Note: The data presented are representative values and may vary based on experimental conditions.

Experimental Protocol

Materials and Reagents

-

3-Butyn-1-ol

-

Ethylmagnesium bromide (1.0 M in THF)

-

Hept-6-enoyl chloride

-

Acetic anhydride

-

Pyridine

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Synthesis of 1-Hydroxy-11-dodecyn-4-one (Steps 1 & 2)

-

Step 1: Formation of the Grignard Reagent (in-situ)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-butyn-1-ol (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide (1.0 M in THF, 2.2 eq) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Step 2: Grignard Addition

-

In a separate flask, dissolve hept-6-enoyl chloride (1.1 eq) in anhydrous THF.

-

Cool the Grignard reagent solution back to 0 °C.

-

Add the solution of hept-6-enoyl chloride dropwise to the Grignard reagent over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 1-hydroxy-11-dodecyn-4-one.

-

Synthesis of 1-(Acetyloxy)-11-dodecyn-4-one (Step 3)

-

Step 3: Acetylation

-

Dissolve 1-hydroxy-11-dodecyn-4-one (1.0 eq) in pyridine (5 eq) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add acetic anhydride (1.5 eq) to the solution.

-

Allow the reaction to stir at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, 1-(acetyloxy)-11-dodecyn-4-one, can be further purified by silica gel column chromatography if necessary.

-

Experimental Workflow Diagram

Caption: Synthetic workflow for 1-(Acetyloxy)-11-dodecyn-4-one.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

-

Pyridine is a flammable and toxic liquid; handle with care.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Application Notes and Protocols for the Purification of 11-Dodecyn-4-one, 1-(acetyloxy)-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 11-Dodecyn-4-one, 1-(acetyloxy)-, a long-chain acetylenic ketone with an acetate functional group. The inherent nonpolar nature of this molecule, coupled with the potential for impurities from its synthesis, necessitates robust purification strategies to achieve high purity suitable for research, drug development, and other sensitive applications. The primary purification techniques discussed are flash column chromatography and recrystallization.

Physicochemical Properties and Purification Strategy

11-Dodecyn-4-one, 1-(acetyloxy)- possesses a long hydrocarbon chain, making it largely nonpolar. The ketone and ester functionalities introduce some polarity, while the internal alkyne is relatively nonpolar. A successful purification strategy will exploit these properties to separate the target compound from potential impurities such as starting materials, byproducts, and decomposition products.

A general workflow for the purification of this compound is outlined below.

Caption: General purification workflow for 11-Dodecyn-4-one, 1-(acetyloxy)-.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying moderately nonpolar compounds like 11-Dodecyn-4-one, 1-(acetyloxy)-. The principle involves separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Recommended Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography of organic compounds. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A nonpolar solvent system that allows for good separation of nonpolar to moderately polar compounds. A gradient from low to high polarity will effectively elute the target compound while separating it from more polar and less polar impurities. |

| Initial Solvent System | 95:5 to 90:10 (Hexane:Ethyl Acetate) | Based on the nonpolar nature of the molecule, a low percentage of the more polar ethyl acetate is a good starting point.[1] |

| TLC Analysis | Target Rf of 0.2-0.4 | An Rf in this range in the chosen solvent system on a TLC plate generally translates to good separation on a flash column.[2] |

Experimental Protocol

Materials:

-

Crude 11-Dodecyn-4-one, 1-(acetyloxy)-

-

Silica gel (60 Å, 40-63 µm)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Pressurized air or nitrogen source

-

Fraction collector or test tubes

-

TLC plates, chamber, and developing stains (e.g., potassium permanganate)

-

Rotary evaporator

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10, 80:20).

-

Visualize the spots using a suitable stain (potassium permanganate is effective for visualizing compounds with double or triple bonds).

-

Identify the solvent system that provides an Rf value between 0.2 and 0.4 for the target compound and good separation from impurities.[2]

-

-

Column Packing:

-

Select a column of appropriate size for the amount of crude product to be purified.

-